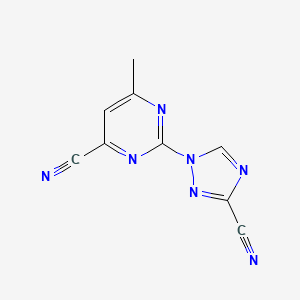![molecular formula C10H12N2O3 B6635342 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a derivative of pyridine and is a member of the class of compounds known as alpha-keto acids.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to have anti-inflammatory and anti-oxidant effects. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has also been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer research. However, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid. One area of interest is in further elucidating the mechanism of action of 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid, which could provide insight into its potential therapeutic applications. Additionally, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid could be further studied for its anti-inflammatory and anti-oxidant effects, which could have implications for the treatment of a variety of diseases. Finally, 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid could be further developed and optimized for use as a cancer therapeutic agent, potentially in combination with other anti-cancer drugs.
Synthesemethoden
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid can be synthesized through a multi-step process involving the reaction of 3-amino-5-methylpyridine with ethyl acetoacetate, followed by hydrolysis and decarboxylation. This process yields 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid as a white crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid has also been shown to induce cell death in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Eigenschaften
IUPAC Name |
2-methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-8(5-11-4-6)12-9(13)7(2)10(14)15/h3-5,7H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKVIWFZEAMBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC(=O)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)


![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
